molecular formula C17H16N2O6S B300666 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

货号 B300666
分子量: 376.4 g/mol
InChI 键: NFYPHYBINGOEMN-LCYFTJDESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, also known as MitoQ, is a mitochondria-targeted antioxidant that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10 (CoQ10) and is designed to selectively accumulate within mitochondria, where it can scavenge free radicals and protect against oxidative stress.

作用机制

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid works by selectively accumulating within mitochondria, where it can scavenge free radicals and protect against oxidative stress. It does this by donating electrons to the electron transport chain, which reduces the production of reactive oxygen species (ROS) and improves mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling.
Biochemical and Physiological Effects:
4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It improves mitochondrial function by reducing oxidative stress and increasing ATP production. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to improve insulin sensitivity and reduce oxidative stress in adipose tissue.

实验室实验的优点和局限性

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has several advantages for use in lab experiments. It is a mitochondria-targeted antioxidant, which allows for selective accumulation within mitochondria and protection against oxidative stress. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid is also stable and has a long half-life, which allows for sustained protection against oxidative stress. However, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid also has some limitations. It can be expensive and difficult to synthesize, and its efficacy may vary depending on the experimental conditions.

未来方向

There are several future directions for research on 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid. One area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the potential use of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid in the treatment of cardiovascular diseases such as heart failure and myocardial infarction. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid may have potential applications in the treatment of inflammatory diseases and metabolic disorders such as diabetes. Further research is needed to explore these potential therapeutic applications of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

合成方法

The synthesis of 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid involves a multi-step process that begins with the preparation of 4-benzoic acid. The benzoic acid is then reacted with ethyl chloroformate to form ethyl benzoate, which is subsequently reacted with morpholine to form 2-(morpholin-4-yl)ethyl benzoate. The intermediate product is then reacted with thioacetic acid to form 2-(morpholin-4-yl)-2-oxoethyl benzoate, which is further reacted with chlorodimethylsulfonium chloride to form 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate. Finally, the desired product, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid, is obtained by reacting 2-(morpholin-4-yl)-2-oxoethyl 2,4-dioxothiazolidine-5-carboxylate with 4-[(Z)-{3-[(2,3,5,6-tetramethyl-1,4-benzoquinone)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid.

科学研究应用

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have neuroprotective effects in Parkinson's disease, Alzheimer's disease, and multiple sclerosis by reducing oxidative stress and improving mitochondrial function. 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has also been shown to have cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. Additionally, 4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid has been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

属性

产品名称

4-[(Z)-{3-[2-(morpholin-4-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]benzoic acid

分子式

C17H16N2O6S

分子量

376.4 g/mol

IUPAC 名称

4-[(Z)-[3-(2-morpholin-4-yl-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoic acid

InChI

InChI=1S/C17H16N2O6S/c20-14(18-5-7-25-8-6-18)10-19-15(21)13(26-17(19)24)9-11-1-3-12(4-2-11)16(22)23/h1-4,9H,5-8,10H2,(H,22,23)/b13-9-

InChI 键

NFYPHYBINGOEMN-LCYFTJDESA-N

手性 SMILES

C1COCCN1C(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=O

SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

规范 SMILES

C1COCCN1C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。